molecular formula C23H25N3O2 B7546157 N-(1-benzylpiperidin-4-yl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide

N-(1-benzylpiperidin-4-yl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide

Katalognummer B7546157
Molekulargewicht: 375.5 g/mol
InChI-Schlüssel: AQAMOKZMXMIBDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-benzylpiperidin-4-yl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide, also known as URB597, is a potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the breakdown of anandamide, an endocannabinoid that is involved in pain regulation, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, leading to potential therapeutic effects.

Wirkmechanismus

N-(1-benzylpiperidin-4-yl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide works by selectively inhibiting FAAH, which is responsible for the breakdown of anandamide. Anandamide is an endocannabinoid that binds to the same receptors as THC, the active compound in marijuana. By inhibiting FAAH, N-(1-benzylpiperidin-4-yl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide increases the levels of anandamide in the brain, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
N-(1-benzylpiperidin-4-yl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. In animal models, it increases levels of anandamide in the brain, leading to potential analgesic, anxiolytic, and antidepressant effects. It also reduces inflammation and oxidative stress, and has been shown to improve cognitive function in aged rats.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(1-benzylpiperidin-4-yl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide is that it is a selective inhibitor of FAAH, meaning it does not affect other enzymes or receptors in the brain. This makes it a useful tool for studying the role of anandamide in various physiological and pathological conditions. However, one limitation is that it has a short half-life in vivo, meaning it must be administered frequently to maintain its effects.

Zukünftige Richtungen

There are a number of potential future directions for research on N-(1-benzylpiperidin-4-yl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide. One area of interest is its potential as an anti-addictive agent, particularly in the treatment of opioid addiction. Another area of interest is its potential as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in the brain. Additionally, further research is needed to fully understand the mechanisms underlying its effects on pain, anxiety, and depression.

Synthesemethoden

N-(1-benzylpiperidin-4-yl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide was first synthesized in 2003 by scientists at the University of Urbino in Italy. The synthesis method involves the reaction of piperidine-4-carboxylic acid with benzylamine, followed by cyclization with 1,3-dioxoisoindoline-2-acetic acid. The final product is obtained by N-acylation with acetic anhydride.

Wissenschaftliche Forschungsanwendungen

N-(1-benzylpiperidin-4-yl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide has been studied extensively for its potential therapeutic effects in various conditions, including pain, anxiety, depression, and addiction. In preclinical studies, N-(1-benzylpiperidin-4-yl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide has been shown to reduce pain sensitivity, increase social interaction, and decrease anxiety-like behavior in animal models. It has also been shown to have potential as an anti-addictive agent, as it reduces drug-seeking behavior in rats.

Eigenschaften

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-17-20-9-5-6-10-21(20)23(28)26(17)16-22(27)24-19-11-13-25(14-12-19)15-18-7-3-2-4-8-18/h2-10,19H,1,11-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAMOKZMXMIBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C2=CC=CC=C2C(=O)N1CC(=O)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.